Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate
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Overview
Description
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate is an organic compound with a complex structure that includes an ester functional group, an alkyne, and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate alkyne with an ester precursor under specific conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can lead to the formation of diketones, while reduction of the ester group can yield alcohols.
Scientific Research Applications
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ynoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The alkyne and alkene groups can interact with enzymes and other proteins, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(hydroxy)-4-methyloct-7-EN-2-ynoate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
Methyl 4-(acetyloxy)-4-methyloct-7-EN-2-ene: Similar structure but with an alkene instead of an alkyne group.
Properties
CAS No. |
917833-75-1 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 4-acetyloxy-4-methyloct-7-en-2-ynoate |
InChI |
InChI=1S/C12H16O4/c1-5-6-8-12(3,16-10(2)13)9-7-11(14)15-4/h5H,1,6,8H2,2-4H3 |
InChI Key |
RTWZZDZDLMHLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(CCC=C)C#CC(=O)OC |
Origin of Product |
United States |
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